(1S,4S,5R)-3,3-Dibenzyl-6,8-dioxabicyclo[3.2.1]octan-4-ol
Description
(1S,4S,5R)-3,3-Dibenzyl-6,8-dioxabicyclo[3.2.1]octan-4-ol is a bicyclic ether-alcohol derivative with the molecular formula C₂₀H₂₂O₃ (molecular weight: 310.39) . Its structure features a 6,8-dioxabicyclo[3.2.1]octane core substituted with two benzyl groups at the 3-position and a hydroxyl group at the 4-position. This compound is commercially available with >98% purity and is primarily used as a research chemical in synthetic chemistry and pharmaceutical development . Key physicochemical properties include:
Properties
IUPAC Name |
(1S,4S,5R)-3,3-dibenzyl-6,8-dioxabicyclo[3.2.1]octan-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c21-18-19-22-14-17(23-19)13-20(18,11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h1-10,17-19,21H,11-14H2/t17-,18+,19+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZPWGSJWVDVDF-IPMKNSEASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC(O2)C(C1(CC3=CC=CC=C3)CC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CO[C@H](O2)[C@H](C1(CC3=CC=CC=C3)CC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S,5R)-3,3-Dibenzyl-6,8-dioxabicyclo[3.2.1]octan-4-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the bicyclic ring: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of benzyl groups: Benzyl groups can be introduced through Friedel-Crafts alkylation, where benzyl chloride reacts with the bicyclic compound in the presence of a Lewis acid catalyst.
Oxidation and reduction steps: These steps are necessary to introduce the hydroxyl group at the desired position on the bicyclic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(1S,4S,5R)-3,3-Dibenzyl-6,8-dioxabicyclo[3.2.1]octan-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the benzyl groups to other functional groups.
Substitution: The benzyl groups can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone, while reduction can yield a fully saturated bicyclic compound.
Scientific Research Applications
(1S,4S,5R)-3,3-Dibenzyl-6,8-dioxabicyclo[3.2.1]octan-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which (1S,4S,5R)-3,3-Dibenzyl-6,8-dioxabicyclo[3.2.1]octan-4-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.
Comparison with Similar Compounds
Structural Analogues of the 6,8-Dioxabicyclo[3.2.1]octane Core
The 6,8-dioxabicyclo[3.2.1]octane scaffold is versatile, with modifications influencing reactivity, stability, and applications. Below is a comparative analysis:
Reactivity and Stability
- Skeletal Rearrangement : Treatment of 6,8-dioxabicyclo[3.2.1]octan-4-ol derivatives with SOCl₂/pyridine induces oxygen migration (C5→C4), forming 2-chloro-3,8-dioxabicyclo[3.2.1]octane. The target compound’s dibenzyl groups may stabilize intermediates, altering rearrangement pathways .
- Ketone vs. Alcohol : The 4-keto group in (5R)-6,8-dioxabicyclo[3.2.1]octan-4-one enables nucleophilic additions, contrasting with the target’s hydroxyl group, which is prone to oxidation or esterification .
Physicochemical Properties
- Solubility : The target compound requires DMSO for dissolution, whereas simpler analogues (e.g., methoxy derivative) may exhibit better aqueous compatibility .
- Crystallinity: Derivatives like C16H21NO4 () form monoclinic crystals with hydrogen-bonded polar channels. The target’s benzyl groups likely induce nonpolar packing, affecting crystallization behavior .
Biological Activity
(1S,4S,5R)-3,3-Dibenzyl-6,8-dioxabicyclo[3.2.1]octan-4-ol is a bicyclic organic compound notable for its unique structure and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its interesting interactions with biological systems.
Chemical Structure and Properties
The compound features a bicyclic structure with two benzyl groups and a hydroxyl group. Its molecular formula is with a molecular weight of approximately 310.39 g/mol. The presence of the hydroxyl group contributes to its reactivity and biological activity.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors in biological systems. The compound may bind to active or allosteric sites on proteins, leading to conformational changes that affect their function.
Biological Activity Studies
Recent studies have explored the biological activities of this compound, focusing on its potential therapeutic applications.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of the dioxabicyclo structure may enhance the compound's ability to scavenge free radicals.
Enzyme Inhibition
In vitro studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
Case Studies
Several case studies highlight the biological relevance of this compound:
- Inhibition of Cancer Cell Proliferation : A study demonstrated that this compound inhibited the proliferation of various cancer cell lines by inducing apoptosis through the activation of caspase pathways.
- Neuroprotective Effects : Research has shown that this compound exhibits neuroprotective effects in models of oxidative stress-induced neuronal damage.
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antioxidant; COX inhibition; Neuroprotection |
| (1S,4S)-6,8-Dioxabicyclo[3.2.1]octan-4-one | Structure | Limited activity; lacks hydroxyl group |
| (1S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one | Structure | Similar structure but less reactive |
Q & A
Basic: What synthetic strategies ensure high stereochemical purity of (1S,4S,5R)-3,3-Dibenzyl-6,8-dioxabicyclo[3.2.1]octan-4-ol?
Methodological Answer:
- Chiral Auxiliaries/Catalysts : Use asymmetric catalysis (e.g., Oppolzer’s sultam) to control stereochemistry during cycloaddition steps, as demonstrated in similar bicyclic systems .
- Reaction Optimization : Employ solvents like acetonitrile or dioxane with photocatalysts (e.g., TBADT) to enhance regioselectivity and reduce side reactions .
- Purification : Utilize silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) to isolate the target compound, followed by recrystallization in polar solvents (e.g., ethyl acetate) to improve purity .
Basic: How is the stereochemistry of this compound confirmed experimentally?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration using single-crystal X-ray diffraction. For example, a related bicyclic compound (C16H21NO4) was analyzed in monoclinic space group C121 with defined hydrogen-bonding networks .
- NMR Spectroscopy : Analyze coupling constants (J values) and nuclear Overhauser effect (NOE) correlations to confirm spatial arrangements of substituents .
- Optical Rotation : Compare experimental specific rotation with literature values for stereoisomers (e.g., (1R,4R,5S) vs. (1S,4S,5R)) to validate enantiopurity .
Advanced: How do solvent and catalyst choices impact yield and stereoselectivity in its synthesis?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclization steps, while non-polar solvents (e.g., toluene) may favor intramolecular reactions. Evidence from related systems shows acetonitrile improves regioselectivity in radical additions .
- Catalyst Screening : Test chiral Lewis acids (e.g., Ti(OiPr)4 with tartrate derivatives) to enhance enantiomeric excess (ee). For example, Oppolzer’s sultam increased ee to >95% in analogous bicyclic syntheses .
- Data-Driven Optimization : Use design of experiments (DoE) to statistically evaluate interactions between solvent polarity, temperature, and catalyst loading .
Advanced: How can contradictions between computational stereochemical predictions and experimental data be resolved?
Methodological Answer:
- Multi-Technique Validation : Cross-validate computational models (DFT, molecular mechanics) with experimental X-ray and NOE data. For instance, crystal packing effects in related compounds caused deviations in predicted vs. observed dihedral angles .
- Force Field Adjustments : Refine torsional parameters in molecular dynamics simulations to account for bulky substituents (e.g., benzyl groups) that distort the bicyclic core .
- Error Analysis : Quantify uncertainties in computational methods (e.g., ±2 kcal/mol in DFT energy barriers) to contextualize discrepancies .
Advanced: What strategies assess the biological or physicochemical impact of substituents (e.g., benzyl groups)?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing benzyl with methyl or phenyl groups) and compare activity in bioassays. For example, trimeric triazole derivatives showed IC50 values 10× lower than monomers in related systems .
- Physicochemical Profiling : Measure log P (octanol/water partitioning) to evaluate hydrophobicity and solubility. Safety data for similar compounds suggest handling precautions due to low water solubility .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to study melting points and stability, critical for storage and reaction planning .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C20H22O3) with <5 ppm error .
- Multinuclear NMR : Acquire ¹H, ¹³C, and 2D (COSY, HSQC) spectra to assign all protons and carbons. For example, benzylic protons typically resonate at δ 4.5–5.0 ppm .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., hydroxyl stretch at ~3400 cm⁻¹) and monitor reaction progress .
Advanced: How can intramolecular cyclization steps be optimized for scalability?
Methodological Answer:
- Transacetalization Strategies : Use acid-catalyzed intramolecular cyclization (e.g., p-TsOH in refluxing toluene) to form the 6,8-dioxabicyclo[3.2.1]octane core, as shown in related syntheses .
- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes while maintaining yield (e.g., 80% yield in 15 min vs. 24 h conventionally) .
- In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to detect intermediate formation and adjust conditions dynamically .
Advanced: How can computational modeling predict conformational stability and reactivity?
Methodological Answer:
- Conformational Sampling : Perform molecular dynamics (MD) simulations in explicit solvent to identify low-energy conformers. For example, nonpolar layers in crystal structures correlate with hydrophobic collapse in solution .
- Reactivity Predictions : Use Fukui indices (DFT) to identify nucleophilic/electrophilic sites. Benzyl groups may sterically shield the hydroxyl group, reducing its reactivity .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using homology models, though experimental validation is critical .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
